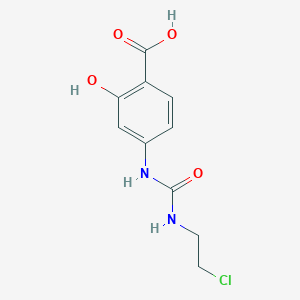

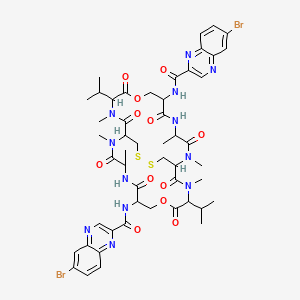

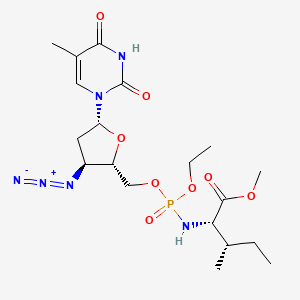

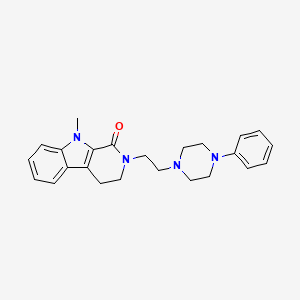

![molecular formula C19H22N4O9 B12789504 (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-66-8](/img/structure/B12789504.png)

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxin L. Polyoxins are a class of peptidyl nucleoside antibiotics known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin L have been developed to enhance their biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipeptidyl Polyoxin L analog typically involves the modification of the polyoxin L structure to improve its pharmacokinetic properties. One common approach is the synthesis of carbocyclic polyoxin C, which serves as a core structure for further modifications . The synthetic route often includes the use of benzyloxycarbonyl-protected alpha-amino fatty acid p-nitrophenyl ester and uracil polyoxin C. Transfer hydrogenolysis using palladium black and formic acid is employed to obtain diastereomeric dipeptidyl polyoxin L analogs .

Industrial Production Methods

Industrial production methods for Dipeptidyl Polyoxin L analog involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipeptidyl Polyoxin L analog undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include various modified analogs of Dipeptidyl Polyoxin L with enhanced biological activity and stability .

Scientific Research Applications

Dipeptidyl Polyoxin L analog has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of peptidyl nucleosides.

Biology: Employed in the study of fungal cell wall biosynthesis and the development of antifungal agents.

Medicine: Investigated for its potential use as an antifungal drug, particularly in the treatment of fungal infections resistant to conventional therapies.

Industry: Utilized in the development of agricultural fungicides to protect crops from fungal diseases

Mechanism of Action

The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls. By inhibiting this enzyme, the compound disrupts the formation of the fungal cell wall, leading to osmotic sensitivity, abnormal morphology, and growth arrest of the fungal cells . The molecular targets include the active site of chitin synthase, where the compound binds and prevents the enzyme from catalyzing the polymerization of N-acetylglucosamine .

Comparison with Similar Compounds

Similar Compounds

Polyoxin B: Another member of the polyoxin family with similar antifungal properties.

Nikkomycin Z: A structurally related peptidyl nucleoside antibiotic that also inhibits chitin synthase.

Polyoxin D: A variant of polyoxin with modifications to enhance its biological activity.

Uniqueness

Dipeptidyl Polyoxin L analog is unique due to its enhanced stability and biological activity compared to other polyoxins. The modifications made to the polyoxin L structure result in improved pharmacokinetic properties, making it a more effective antifungal agent .

Properties

CAS No. |

86632-66-8 |

|---|---|

Molecular Formula |

C19H22N4O9 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C19H22N4O9/c20-10(7-8-1-3-9(24)4-2-8)16(28)22-12(18(29)30)15-13(26)14(27)17(32-15)23-6-5-11(25)21-19(23)31/h1-6,10,12-15,17,24,26-27H,7,20H2,(H,22,28)(H,29,30)(H,21,25,31)/t10-,12-,13-,14+,15?,17+/m0/s1 |

InChI Key |

OYCLBNIIDBPMMU-NXKZPKCJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.